
Sodium oxolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic antimicrobial related to NALIDIXIC ACID and used in URINARY TRACT INFECTIONS.
Scientific Research Applications
DNA Gyrase Interaction
- Oxolinic acid, a potent inhibitor of DNA gyrase and DNA synthesis, has been shown to induce DNA cleavage in Escherichia coli when combined with sodium dodecyl sulfate. This suggests a close interaction between oxolinic acid and DNA gyrase sites on the chromosome (Snyder & Drlica, 1979).
Enzymatic Activity
- The nalA gene product in Escherichia coli, which interacts with nalidixic and oxolinic acids, has been linked to DNA gyrase activity. This protein is inhibited by oxolinic acid, impacting DNA synthesis (Sugino et al., 1977).
Antimicrobial Properties
- Oxolinic acid demonstrates antimicrobial effectiveness against gram-negative pathogens like Proteus vulgaris, primarily impacting DNA synthesis. Its action does not extend to gram-positive bacteria or fungi (Pianotti, Mohan & Schwartz, 1968).
Analytical Chemistry Applications
- Methods have been developed to determine oxolinic acid residues in fish tissues using gas chromatography-mass spectrometry (GC-MS) (Takatsuki, 1991).
Environmental Impact
- The sorption of oxolinic acid to marine sediments has been studied, showing its increased binding with higher mineral and organic matter content in sediments. This is relevant for understanding the environmental fate of oxolinic acid in aquaculture settings (Pouliquen & Bris, 1996).
Influence on DNA Replication
- Oxolinic acid can inhibit ATP-dependent replicative DNA synthesis in Escherichia coli, demonstrating its potential impact on bacterial growth and replication (Staudenbauer, 1976).
properties
CAS RN |
59587-08-5 |
|---|---|
Product Name |
Sodium oxolinate |
Molecular Formula |
C13H10NNaO5 |
Molecular Weight |
283.21 g/mol |
IUPAC Name |
sodium;5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C13H11NO5.Na/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10;/h3-5H,2,6H2,1H3,(H,16,17);/q;+1/p-1 |
InChI Key |
WANXPWCBQXXPFK-UHFFFAOYSA-M |
SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-].[Na+] |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-].[Na+] |
Other CAS RN |
59587-08-5 |
synonyms |
Acid, Oxolinic Gramurin Oxolinate, Sodium Oxolinic Acid Sodium Oxolinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




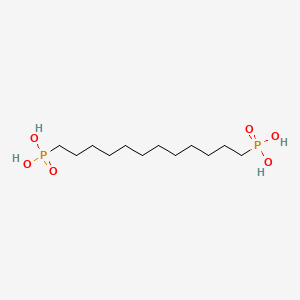
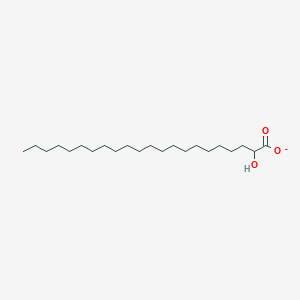
![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrate;hydrochloride](/img/structure/B1260067.png)
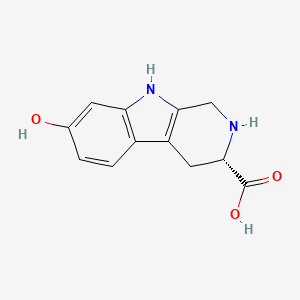
![Potassium;2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1260071.png)
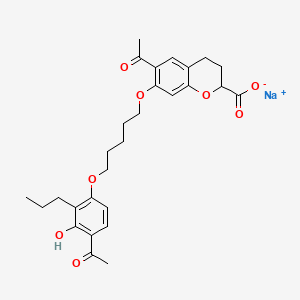
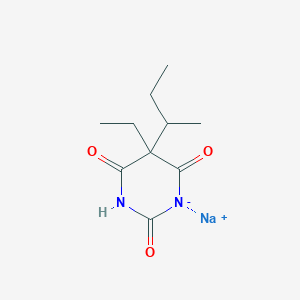
![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260076.png)

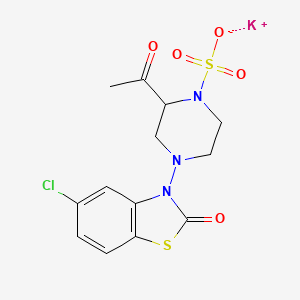


![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B1260085.png)